4-Cyclopentyl-1-fluoro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentyl-1-fluoro-2-methylbenzene is an organic compound with the molecular formula C12H15F It is a derivative of benzene, where the benzene ring is substituted with a cyclopentyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-1-fluoro-2-methylbenzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with 1-fluoro-2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding cycloalkanes or cycloalkenes.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of cycloalkanes or cycloalkenes.
Scientific Research Applications
4-Cyclopentyl-1-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-1-fluoro-2-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of the target molecule, and modulating its activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopentyl-1-fluoro-2-chlorobenzene
- 4-Cyclopentyl-1-fluoro-2-bromobenzene
- 4-Cyclopentyl-1-fluoro-2-iodobenzene
Uniqueness
4-Cyclopentyl-1-fluoro-2-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The cyclopentyl group also contributes to its steric and conformational characteristics, influencing its interactions and applications.
Properties
Molecular Formula |
C12H15F |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
4-cyclopentyl-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C12H15F/c1-9-8-11(6-7-12(9)13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
InChI Key |
IOKIAMMJUDPLNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.